SARM1 NADase Inhibitory Potency: 6-Isopropyl vs. 6-Methyl and 6-Unsubstituted Analogs
In a SARM1 NADase inhibition assay, the final compound incorporating a 1-(6-isopropylpyridin-3-yl)ethanamine-derived fragment exhibited an IC50 of <50 nM, whereas the analogous compound using a 6-methylpyridin-3-yl ethanamine fragment showed an IC50 of 450 nM, and the 6-unsubstituted pyridine control displayed an IC50 of >10 µM [1]. This represents a >9-fold improvement in potency over the 6-methyl analog and a >200-fold improvement over the unsubstituted version, directly attributable to the 6-isopropyl substitution [1].
| Evidence Dimension | SARM1 NADase IC50 |
|---|---|
| Target Compound Data | IC50 <50 nM (final compound with 6-isopropyl fragment) |
| Comparator Or Baseline | 6-methylpyridin-3-yl analog: IC50 = 450 nM; 6-unsubstituted pyridine analog: IC50 >10 µM |
| Quantified Difference | >9-fold vs. 6-methyl; >200-fold vs. unsubstituted |
| Conditions | SARM1 NADase inhibition assay, measured at 2 hours, recombinant human SARM1 enzyme |
Why This Matters
For procurement of building blocks intended for SARM1 inhibitor programs, the 6-isopropyl variant is essential to achieve the sub-100 nM potency required for lead optimization, making it a critical selection criterion over the cheaper 6-methyl analog.
- [1] Nura Bio, Inc. Substituted Pyridine Derivatives as SARM1 Inhibitors. US Patent Application 2023/0286941 A1, September 14, 2023. Sections [0078] and [0089]. Available at: https://www.freepatentsonline.com/y2023/0286941.html View Source
